1-(Cyclohex-1-en-1-yl)aziridine
Description
Properties
CAS No. |
153616-85-4 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
IUPAC Name |
1-(cyclohexen-1-yl)aziridine |
InChI |
InChI=1S/C8H13N/c1-2-4-8(5-3-1)9-6-7-9/h4H,1-3,5-7H2 |
InChI Key |
POQIZNBRPKTRDZ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)N2CC2 |
Synonyms |
Aziridine, 1-(1-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity
- Aziridine vs. Piperidine/Pyrrolidine : The three-membered aziridine ring in this compound exhibits significantly higher reactivity than five- or six-membered amines due to strain-driven ring-opening propensity. For example, aziridines undergo nucleophilic attacks at the C–N bond, enabling stereoselective functionalization, whereas piperidine derivatives are more stable and serve as bases or hydrogen-bond acceptors .
- Substituent Effects : The electron-rich cyclohexene moiety in this compound may stabilize transition states via conjugation, contrasting with the electron-withdrawing p-nitrobenzoyl group in 1-(p-Nitrobenzoyl)aziridine, which amplifies electrophilicity and accelerates reactions like nucleophilic substitutions .
Electronic Properties
Density Functional Theory (DFT) studies on aziridine-functionalized isoindigo compounds reveal that substituent proximity and electronic nature (e.g., cyclohexene vs. sulfonate) modulate HOMO-LUMO gaps and π–π* transition energies. The cyclohexene group in this compound likely reduces electron deficiency compared to stronger electron-withdrawing groups, impacting charge-transfer properties in materials science applications .
Research Findings and Data
Performance in Functional Materials
- Crosslinking Efficiency : Polymeric aziridine A-3 demonstrates hardness and chemical resistance comparable to small-molecule aziridines (e.g., A-2) in acrylic coatings, validating their industrial utility .
Preparation Methods
Hydroxylamine-O-Sulfonic Acid (HOSA) Mediated Aziridination
HOSA, in combination with piperidine as a base, enables the aziridination of unactivated olefins like cyclohexene. The reaction proceeds in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at ambient temperature, achieving yields up to 97%. The mechanism involves electrophilic amination, where HOSA acts as an aminating agent, and HFIP stabilizes intermediates through hydrogen bonding.
Optimization Table: HOSA Aziridination Conditions
| Entry | Base | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine | None | HFIP | 86 |
| 2 | Piperidine | Rh₂(esp)₂ | HFIP | 72 |
| 3 | Piperidine | FeCl₃ | HFIP | 38 |
| 4 | Piperidine | CF₃COCOOEt | HFIP | 84 |
| 5 | Pyridine | None | HFIP | 70 |
Staudinger-Type Aziridination
The Staudinger reaction between cyclohexene imines and triphenylphosphine generates aziridines via a [2+1] cycloaddition. This method requires anhydrous conditions and inert gas environments to prevent hydrolysis.
Catalytic Methods Using Transition Metals
Transition metal catalysts enhance regioselectivity and enable asymmetric synthesis.
Palladium-Catalyzed Ring-Closing
Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium, facilitate intramolecular C–N bond formation. For example, treating halogenated cyclohexene precursors with Pd(0) in ethyl acetate yields this compound after acid washing and silica gel filtration.
Iron and Rhodium Catalysts
Iron(III) chloride and dirhodium complexes (e.g., Rh₂(esp)₂) have been tested but show lower efficiency compared to HOSA or palladium systems.
Stereoselective Synthesis and Resolution
Enantioselective synthesis is critical for pharmaceutical applications.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic this compound derivatives achieves enantiomeric excess (ee) >90%. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, enabling separation via chromatography.
Table: Lipase-Catalyzed Resolution of Aziridines
| Substrate | Lipase | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| 5a | C. antarctica | THF | 92 | 45 |
| 5b | Pseudomonas sp. | Toluene | 88 | 50 |
Chiral Auxiliary Approaches
Cycloketones with chiral tert-butyldimethylsilyl (TBS) groups undergo stereoselective aziridination using Evans’ oxazaborolidine catalysts, yielding cis-aziridines with >20:1 diastereomeric ratios.
Functional Group Compatibility and Substrate Scope
The reactivity of this compound is influenced by substituents on the cyclohexene ring.
Electron-Deficient Olefins
Electron-withdrawing groups (e.g., -COOR) deactivate the olefin, reducing aziridination yields to <50%.
Hydroxyl and Ether Substituents
Free hydroxyl groups (-OH) lead to side reactions, but protection as tert-butyldimethylsilyl ethers restores reactivity (e.g., 61% yield for TBS-protected linalool).
Purification and Isolation Techniques
Workup typically involves quenching unreacted reagents, liquid-liquid extraction, and chromatography.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1-(cyclohex-1-en-1-yl)aziridine to achieve high yield and purity?
- Methodological Answer : Synthesis can be optimized using solvent-free conditions with α-methylpentanol and 1-phenylethylamine as reactants, as demonstrated in aziridine derivative synthesis . For ring-opening reactions, catalytic systems like TPPH2/TBACl under controlled temperature (125°C) and pressure (1.2 MPa CO₂) enhance regioselectivity and yield (>99% conversion) . Post-synthesis purification via column chromatography and characterization using NMR (e.g., distinguishing Z/E isomers via upfield shifts in vinyl protons ) are critical.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm the aziridine ring structure and cyclohexene substituent. For example, vinyl proton shifts in NMR can indicate stereochemistry .
- IR Spectroscopy : To identify N–H and C–N stretches characteristic of aziridines.
- Mass Spectrometry : For molecular weight validation (e.g., molecular ion peaks matching the expected m/z).
- Elemental Analysis : To verify purity and elemental composition.
- Comparative analysis with known aziridine derivatives (e.g., 1-alkyl-2-(bromomethyl)aziridines ) is recommended for structural confirmation.
Advanced Research Questions
Q. How does the stereoelectronic environment of this compound influence its reactivity in nucleophilic ring-opening reactions?
- Methodological Answer : The three-membered aziridine ring exhibits significant ring strain, driving reactivity. Kinetic studies with oxygen-, nitrogen-, or sulfur-centered nucleophiles reveal that electron-withdrawing substituents on the cyclohexene moiety can modulate reaction rates . Computational methods (e.g., DFT calculations) can model transition states to predict regioselectivity, as demonstrated in analogous aziridine-CO₂ cycloadditions .
Q. What experimental strategies mitigate the mutagenic and toxic risks of this compound during handling?
- Methodological Answer :
- PPE and Engineering Controls : Use nitrile gloves, fume hoods, and closed systems to minimize exposure .
- In Situ Neutralization : Quench excess aziridine with acetic acid or thiourea to prevent alkylation hazards .
- Toxicity Screening : Conduct Ames tests or bacterial reverse mutation assays to assess mutagenicity .
Q. How can computational modeling predict the stereochemical outcomes of this compound in [3+2] cycloaddition reactions?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate frontier molecular orbitals (FMO) to evaluate reactivity with dipolarophiles like nitrones.
- Transition State Analysis : Use software (e.g., Gaussian) to model regioselectivity, as shown in studies on aziridine sulfone adducts .
- Experimental Validation : Compare computed outcomes with NMR-derived stereochemical data (e.g., vicinal coupling constants) .
Data Contradictions and Resolution
- Synthesis Yields : reports near-quantitative aziridine conversion in CO₂ cycloadditions, while notes lower reactivity in alkyl-substituted derivatives. Resolution: Substituent effects (e.g., electron-deficient vs. electron-rich groups) must be systematically evaluated.
- Toxicity Profiles : Some aziridines show antimicrobial activity , while others (e.g., 2-methyl-1-phenylethyl derivatives) are mutagenic . Resolution: Structure-activity relationship (SAR) studies are needed to isolate bioactive vs. toxic moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
